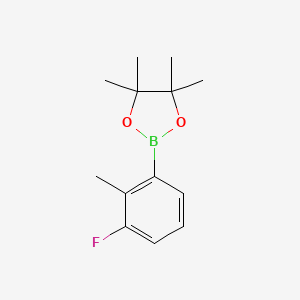

3-Fluoro-2-methylphenylboronic acid pinacol ester

Description

Properties

IUPAC Name |

2-(3-fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BFO2/c1-9-10(7-6-8-11(9)15)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKWHYYLQFKUDOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and characterization of 3-Fluoro-2-methylphenylboronic acid pinacol ester

An In-depth Technical Guide to the Synthesis and Characterization of 3-Fluoro-2-methylphenylboronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Fluoro-2-methylphenylboronic acid pinacol ester, a key building block in modern synthetic and medicinal chemistry. We will delve into its synthesis, detailed characterization, and applications, offering field-proven insights and robust protocols.

Introduction: The Strategic Importance of Fluorinated Arylboronic Esters

Boronic acids and their corresponding pinacol esters are indispensable tools in organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction allows for the efficient construction of carbon-carbon bonds, a fundamental process in the creation of complex organic molecules. The pinacol ester form offers enhanced stability and easier handling compared to the free boronic acid, making it highly suitable for a wide range of applications, including large-scale and automated synthesis.[2]

The incorporation of fluorine and methyl groups onto the phenyl ring, as seen in 3-Fluoro-2-methylphenylboronic acid pinacol ester, is a strategic design element in drug discovery.[3] The fluorine atom can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties by enhancing metabolic stability, increasing binding affinity, and modulating lipophilicity.[2] The methyl group provides steric bulk and can influence the molecule's conformation. Consequently, this reagent is a valuable intermediate for synthesizing novel bioactive compounds and drug candidates.[3][4][5]

Synthesis: The Miyaura Borylation Approach

The most common and efficient method for preparing arylboronic esters is the Palladium-catalyzed Miyaura borylation.[6] This reaction involves the cross-coupling of an aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), and offers high functional group tolerance.[6][7]

Reaction Scheme

The synthesis of 3-Fluoro-2-methylphenylboronic acid pinacol ester is typically achieved by the Miyaura borylation of 1-Halo-3-fluoro-2-methylbenzene.

Caption: General reaction scheme for Miyaura borylation.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of arylboronic esters via Miyaura borylation.

Materials:

-

1-Bromo-3-fluoro-2-methylbenzene

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium Acetate (KOAc)

-

Anhydrous 1,4-Dioxane

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware

Procedure:

-

Inert Atmosphere: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-3-fluoro-2-methylbenzene (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (3.0 equiv).

-

Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 equiv).

-

Solvent and Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous 1,4-dioxane via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[8]

Causality Behind Experimental Choices

-

Palladium Catalyst: Pd(dppf)Cl₂ is a robust and commonly used catalyst for Miyaura borylation. The dppf ligand is bulky and electron-rich, which facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.

-

Base: Potassium acetate (KOAc) is a mild base that is crucial for the transmetalation step. It is thought to activate the diboron reagent. Using a mild base also helps to suppress potential side reactions like Suzuki-Miyaura coupling between the newly formed boronic ester and the starting aryl halide.[6]

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Therefore, maintaining an inert atmosphere is essential to prevent catalyst degradation and ensure a high yield.

-

Anhydrous Solvent: The reaction is sensitive to water, which can lead to the hydrolysis of the boronic ester product. Using an anhydrous solvent is critical for the success of the reaction.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of arylboronic esters.

Characterization of 3-Fluoro-2-methylphenylboronic acid pinacol ester

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized product.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₃H₁₈BFO₂[9] |

| Molecular Weight | 236.09 g/mol [9] |

| Physical State | Liquid or Solid[9] |

| Storage | Store at 2-8°C in a dry, sealed container[2] |

Spectroscopic Data (Exemplary)

The following tables outline the expected spectroscopic data for 3-Fluoro-2-methylphenylboronic acid pinacol ester based on its structure and data from similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.4 - 7.6 | m | 1H | Ar-H |

| ~ 6.9 - 7.1 | m | 2H | Ar-H |

| ~ 2.5 | s | 3H | Ar-CH₃ |

| ~ 1.35 | s | 12H | C(CH₃)₂ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Assignment |

| ~ 160 (d, J ≈ 245 Hz) | C-F |

| ~ 145 | C-CH₃ |

| ~ 130-135 | Ar-C |

| ~ 115-125 | Ar-C |

| ~ 84 | O-C(CH₃)₂ |

| ~ 25 | O-C(CH₃)₂ |

| ~ 20 | Ar-CH₃ |

Note: The carbon attached to boron is often not observed or is very broad.

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance)

A single resonance is expected in the typical range for an aryl fluoride.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound.

Applications in Drug Discovery

3-Fluoro-2-methylphenylboronic acid pinacol ester is a versatile building block for the synthesis of complex molecules in drug discovery programs.[10] Its primary application is in Suzuki-Miyaura cross-coupling reactions to form biaryl structures, which are common motifs in many pharmaceuticals. The strategic placement of the fluoro and methyl groups allows medicinal chemists to fine-tune the properties of lead compounds to improve their efficacy and safety profiles.[2] Boronic acids and their derivatives are present in several FDA-approved drugs, highlighting their importance in medicinal chemistry.[3][5] Furthermore, phenylboronic acid pinacol esters are being explored for use in stimuli-responsive drug delivery systems.[11][12]

Conclusion

3-Fluoro-2-methylphenylboronic acid pinacol ester is a valuable and versatile reagent in organic synthesis and medicinal chemistry. The Miyaura borylation provides a reliable and high-yielding route to its synthesis. Proper characterization using a combination of NMR, MS, and IR spectroscopy is crucial to ensure the quality of the material for subsequent applications. Its utility as a building block in the development of new therapeutics underscores the importance of such functionalized reagents in advancing the field of drug discovery.

References

- The Royal Society of Chemistry. (n.d.). Supporting Information 22-01-15.

- Google Patents. (n.d.). WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents.

- Organic Syntheses. (n.d.). Boronic esters.

- (n.d.). 417706 2-Fluoro-3-methylphenylboronic Acid, Pinacol Ester CAS: 1192548-08-5.

- University of Bristol. (n.d.). Improved method for the conversion of pinacolboronic esters into trifluoroborate salts.

- PMC. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

- (n.d.). CAS 1417301-66-6 | 3-Fluoro-2-methylphenylboronic acid pinacol ester | MFCD18729892.

- MySkinRecipes. (n.d.). 2-Fluoro-4-methylphenylboronic acid pinacol ester.

- PubMed. (2024). The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis.

- ACS Publications. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions | Organic Letters.

- ResearchGate. (n.d.). Efficient synthesis of pyrazine boronic esters via palladium-catalyzed Miyaura borylation | Request PDF.

- ResearchGate. (n.d.). Figure S19. 1 H NMR spectrum of phenylboronic acid pinacol ester a in....

- Michigan State University. (n.d.). One-Pot Borylation/Amination Reactions: Syntheses of Arylamine Boronate Esters from Halogenated Arenes.

- RSC Publishing. (n.d.). Synthesis of a phenylboronic ester-linked PEG-lipid conjugate for ROS-responsive drug delivery - Polymer Chemistry.

- Magritek. (2024). Transesterification of Pinacol Arylboronic Ester - How to monitor heterogeneous reactions online by benchtop NMR.

- RSC Publishing. (2013). Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews.

- MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

- Organic Syntheses. (n.d.). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines.

- Sigma-Aldrich. (n.d.). 3-Amino-2-methylphenylboronic acid pinacol ester.

- PubMed. (2020). Design and discovery of boronic acid drugs.

- eScholarship.org. (n.d.). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions.

- Biosynth. (n.d.). Methylboronic acid pinacol ester | 94242-85-0 | FM38544.

- Fisher Scientific. (n.d.). 3-Amino-2-methylphenylboronic acid pinacol ester, 97%, Thermo Scientific Chemicals 5 g.

- Santa Cruz Biotechnology. (n.d.). 2-Fluoro-5-methylpyridine-3-boronic acid, pinacol ester | CAS 1073371-96-6 | SCBT.

Sources

- 1. ftp.orgsyn.org [ftp.orgsyn.org]

- 2. 2-Fluoro-4-methylphenylboronic acid pinacol ester [myskinrecipes.com]

- 3. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. usbio.net [usbio.net]

- 5. mdpi.com [mdpi.com]

- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. hoffmanchemicals.com [hoffmanchemicals.com]

- 10. biosynth.com [biosynth.com]

- 11. The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of a phenylboronic ester-linked PEG-lipid conjugate for ROS-responsive drug delivery - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Monograph: 3-Fluoro-2-methylphenylboronic acid pinacol ester

CAS Registry Number: 1417301-66-6 Document Type: Technical Guide & Application Note Version: 2.0 (Scientific Reference Series)

Executive Summary

This technical guide profiles 3-Fluoro-2-methylphenylboronic acid pinacol ester (CAS 1417301-66-6), a specialized organoboron intermediate critical in modern medicinal chemistry. Unlike simple phenylboronic acids, this scaffold introduces a specific steric and electronic motif—the ortho-methyl and meta-fluoro substitution pattern—which is increasingly utilized to modulate atropisomerism, metabolic stability, and lipophilicity in kinase inhibitors and receptor modulators.

This document serves as an authoritative reference for researchers, detailing the compound's physicochemical properties, validated synthesis protocols, and application strategies in palladium-catalyzed cross-coupling reactions.

Physicochemical Profile

The pinacol ester moiety imparts significantly improved solubility in organic solvents and hydrolytic stability compared to the free boronic acid, facilitating purification via silica gel chromatography.

| Property | Specification |

| Chemical Name | 3-Fluoro-2-methylphenylboronic acid pinacol ester |

| Synonyms | 2-(3-Fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| CAS Number | 1417301-66-6 |

| Molecular Formula | C₁₃H₁₈BFO₂ |

| Molecular Weight | 236.09 g/mol |

| Physical State | Viscous liquid or low-melting solid (purity dependent) |

| Solubility | Soluble in DCM, THF, EtOAc, Toluene; Insoluble in water |

| Precursor | 1-Bromo-3-fluoro-2-methylbenzene (CAS 1422-54-4) |

Synthesis & Manufacturing Protocols

The synthesis of CAS 1417301-66-6 presents a specific challenge: the steric hindrance of the ortho-methyl group at the C2 position. Standard borylation conditions may require optimization to prevent protodeboronation or incomplete conversion. Two primary routes are validated for different scales.[1]

Method A: Palladium-Catalyzed Miyaura Borylation (Scalable/Industrial)

This is the preferred route for multigram to kilogram synthesis as it avoids cryogenic conditions and pyrophoric reagents.

-

Starting Material: 1-Bromo-3-fluoro-2-methylbenzene (CAS 1422-54-4)[2][3][4]

-

Reagents: Bis(pinacolato)diboron (

), Potassium Acetate (KOAc). -

Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄.

Protocol:

-

Charge: In a reaction vessel inerted with Nitrogen, charge 1-bromo-3-fluoro-2-methylbenzene (1.0 equiv),

(1.1 equiv), and anhydrous KOAc (3.0 equiv). -

Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration). Degas by sparging with

for 15 minutes. -

Catalysis: Add Pd(dppf)Cl₂·DCM (3-5 mol%).

-

Reaction: Heat to 90°C–100°C for 12–18 hours. Note: The ortho-methyl group slows the oxidative addition; rigorous exclusion of oxygen is vital to preserve catalyst activity.

-

Workup: Cool to RT, filter through Celite to remove inorganic salts, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Method B: Cryogenic Lithium-Halogen Exchange (Lab Scale)

Best for rapid, small-scale preparation where high isotopic purity (e.g.,

Protocol:

-

Lithiation: Dissolve 1-bromo-3-fluoro-2-methylbenzene in anhydrous THF under Argon. Cool to -78°C.

-

Exchange: Dropwise add n-Butyllithium (1.1 equiv). Stir for 30–60 mins at -78°C.

-

Quench: Add 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv).

-

Warming: Allow to warm to RT naturally. The steric bulk of the ortho-methyl group actually stabilizes the lithiated intermediate slightly compared to non-substituted aryls.

Visualization: Synthesis Workflow

Figure 1: Dual synthetic pathways for CAS 1417301-66-6.[5][6] Route A is preferred for scalability; Route B for speed on small scale.

Technical Application: Suzuki-Miyaura Coupling

The primary utility of CAS 1417301-66-6 is as a nucleophile in Suzuki-Miyaura cross-coupling to install the 3-fluoro-2-methylphenyl moiety.

Mechanistic Considerations: The "Ortho Effect"

The 2-methyl group exerts significant steric pressure during the Transmetalation step of the catalytic cycle.

-

Challenge: The bulky pinacol ester combined with the ortho-substituent makes the boron center less accessible to the Pd(II)-hydroxide species.

-

Solution: Use strong bases (e.g.,

,

Drug Discovery Significance

-

Conformational Control: The 2-methyl group restricts rotation around the biaryl axis, often locking the molecule into a bioactive conformation (atropisomerism).

-

Metabolic Blocking: The methyl group blocks the metabolically vulnerable ortho position.

-

Electronic Modulation: The 3-fluoro atom withdraws electron density, lowering the pKa of potential neighboring amines and increasing lipophilicity (

).

Visualization: Suzuki Coupling Cycle

Figure 2: Catalytic cycle highlighting the Transmetalation step, where the 2-methyl steric bulk of CAS 1417301-66-6 requires optimized conditions.

Handling, Stability & Safety

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). While pinacol esters are more stable than boronic acids, the ortho-substitution can accelerate protodeboronation in the presence of moisture and acid.

-

Hydrolysis: Prolonged exposure to aqueous base can hydrolyze the pinacol ester back to the free boronic acid. This is often an intended step (deprotection) but should be avoided during storage.

-

Safety: Standard PPE (gloves, goggles, lab coat). Avoid inhalation of dust/vapors. Consult the SDS for 1-Bromo-3-fluoro-2-methylbenzene (precursor) for analog toxicity data, generally treated as an irritant.

References

-

Hoffman Fine Chemicals. (2024). Product Specification: 3-Fluoro-2-methylphenylboronic acid pinacol ester (CAS 1417301-66-6).[5][7] Retrieved from

-

BLD Pharm. (2024). Certificate of Analysis: 2-(3-Fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Retrieved from

- Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.

-

GuideChem. (2024). Chemical Properties of 1-Bromo-3-fluoro-2-methylbenzene (CAS 1422-54-4). Retrieved from

-

Organic Syntheses. (2019). "Synthesis of Pinacol Boronates via Lithiation." Org.[4][8] Synth. 96, 277-299. Retrieved from

Sources

- 1. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]

- 2. chemscene.com [chemscene.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 2404652-44-2|2-(2'-Fluoro-[1,1':3',1''-terphenyl]-5'-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane|BLD Pharm [bldpharm.com]

- 6. 1082066-29-2|(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol|BLD Pharm [bldpharm.com]

- 7. 1383986-38-6|2-(3-Fluoro-5-(methoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane|BLD Pharm [bldpharm.com]

- 8. rsc.org [rsc.org]

The Strategic Deployment of Ortho-Fluoro-Substituted Phenylboronic Acid Pinacol Esters in Modern Cross-Coupling Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and biological properties.[1][2] Within the vast landscape of carbon-carbon bond-forming reactions, the Suzuki-Miyaura coupling stands as a preeminent method for the synthesis of biaryl and heteroaryl structures. This technical guide provides an in-depth exploration of a critical subclass of reagents at the intersection of these two fields: ortho-fluoro-substituted phenylboronic acid pinacol esters. As a Senior Application Scientist, this document moves beyond a simple recitation of protocols to offer a nuanced understanding of the underlying principles governing the reactivity of these valuable building blocks. We will dissect the unique electronic and steric effects imparted by the ortho-fluoro substituent, detail robust synthetic and coupling methodologies, address common challenges such as protodeboronation, and showcase the strategic application of these reagents in the synthesis of complex molecular architectures relevant to drug discovery.

The Ortho-Fluoro Substituent: A Subtle Modulator with Profound Impact

The strategic placement of a fluorine atom at the ortho position of a phenylboronic acid pinacol ester introduces a unique combination of steric and electronic perturbations that significantly influence its reactivity in Suzuki-Miyaura cross-coupling reactions. Understanding these effects is paramount for rational reaction design and optimization.

Electronic Effects: An Inductive Tug-of-War

Fluorine is the most electronegative element, and its primary electronic contribution is a strong inductive electron-withdrawing effect (-I). This effect deactivates the aromatic ring, which might intuitively be expected to slow down the transmetalation step of the Suzuki-Miyaura catalytic cycle. However, studies have shown that ortho-fluoro substitution can, in fact, accelerate the coupling reaction.[3] This is attributed to the complex interplay of electronic factors. The inductive withdrawal of electron density can increase the Lewis acidity of the boron center, potentially facilitating the formation of the boronate species required for transmetalation.

Steric Considerations and Conformational Control

While fluorine is relatively small for a halogen, its placement at the ortho position does introduce steric bulk that can influence the conformation of the molecule and its approach to the palladium center. This steric hindrance is generally considered a challenge in cross-coupling reactions involving ortho-substituted substrates.[4] However, in the case of the ortho-fluoro substituent, the steric effect is moderate and can be overcome with appropriate ligand selection on the palladium catalyst.

Synthesis of Ortho-Fluoro-Substituted Phenylboronic Acid Pinacol Esters

The reliable and scalable synthesis of the boronic ester is the critical first step. Several robust methods are available, with the choice often depending on the starting material and desired scale.

From Aryl Halides via Miyaura Borylation

One of the most common and versatile methods is the palladium-catalyzed Miyaura borylation of an ortho-fluoro-substituted aryl halide (e.g., 1-bromo-2-fluorobenzene) with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[5]

Caption: Workflow for Miyaura Borylation.

Experimental Protocol: Synthesis of 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane [6]

-

Reagent Setup: To an oven-dried flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-2-fluorobenzene (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (KOAc, 3.0 equiv), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

-

Reaction: Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite.

-

Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired product as a colorless oil or white solid.[6]

From Boronic Acids via Esterification

If the corresponding ortho-fluorophenylboronic acid is commercially available or readily synthesized, direct esterification with pinacol is an efficient route.[7]

Experimental Protocol: Esterification of 2-Fluorophenylboronic Acid [6]

-

Reagent Setup: In a round-bottom flask, dissolve 2-fluorophenylboronic acid (1.0 equiv) and pinacol (1.2 equiv) in diethyl ether.[6]

-

Reaction: Stir the solution at room temperature overnight.

-

Purification: Concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography to yield the pinacol ester.[6]

Reactivity in Suzuki-Miyaura Cross-Coupling

The utility of ortho-fluoro-substituted phenylboronic acid pinacol esters lies in their ability to participate in Suzuki-Miyaura cross-coupling reactions to form 2-fluoro-substituted biaryls. These motifs are of significant interest in medicinal chemistry as the fluorine atom can engage in favorable interactions with biological targets and block metabolic pathways.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Caption: The Suzuki-Miyaura Catalytic Cycle.

The ortho-fluoro substituent primarily influences the transmetalation step. The increased Lewis acidity of the boron atom can facilitate the formation of the reactive boronate species, and while steric hindrance is a factor, it is often outweighed by the favorable electronic effects, leading to efficient coupling.

Catalyst and Ligand Selection: The Key to Success

The choice of palladium catalyst and ligand is critical for achieving high yields and overcoming the steric challenge of the ortho substituent. For substrates like ortho-fluoro-substituted phenylboronic esters, bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands, are highly effective.[4][8] These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is highly active in the oxidative addition step. Furthermore, their steric bulk can facilitate the reductive elimination step.

Table 1: Commonly Employed Catalysts and Ligands

| Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Key Features |

| Pd₂(dba)₃ | SPhos, XPhos, RuPhos | 1-3 | Highly active for sterically hindered substrates.[3] |

| Pd(OAc)₂ | Buchwald Ligands | 1-5 | Versatile and widely used palladium source.[9] |

| PEPPSI-IPr | IPr (NHC ligand) | 1-3 | Robust and air-stable precatalyst. |

| Pd(PPh₃)₄ | PPh₃ | 2-5 | Classical catalyst, may be less effective for hindered substrates. |

A Representative Coupling Protocol

Experimental Protocol: Suzuki-Miyaura Coupling of 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with 4-Bromoanisole

-

Reagent Setup: In a reaction vessel, combine 2-(2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv), 4-bromoanisole (1.0 equiv), a suitable palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 equiv), a ligand (e.g., SPhos, 0.03 equiv), and a base (e.g., K₃PO₄, 2.0 equiv).

-

Inert Atmosphere: Seal the vessel and thoroughly degas the mixture by purging with an inert gas.

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 10:1 v/v).

-

Reaction: Heat the mixture to 100 °C and stir vigorously for 4-12 hours, monitoring by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter and concentrate the organic phase. Purify the crude product by flash chromatography on silica gel to obtain 2-fluoro-4'-methoxybiphenyl.

Addressing the Challenge of Protodeboronation

A significant side reaction in Suzuki-Miyaura couplings, particularly with electron-deficient or sterically hindered arylboronic acids and their esters, is protodeboronation.[10][11] This is the cleavage of the C-B bond by a proton source (often water in the presence of a base), leading to the formation of the corresponding arene and reducing the yield of the desired cross-coupled product.

Caption: The Protodeboronation Pathway.

While pinacol esters are generally more stable towards protodeboronation than their corresponding boronic acids, the reaction can still be significant under prolonged reaction times or at elevated temperatures.[10]

Strategies to Mitigate Protodeboronation:

-

Use of Pinacol Esters: As a baseline, pinacol esters are preferred over boronic acids for challenging substrates due to their increased stability.[10]

-

Anhydrous Conditions: While challenging to achieve in practice, minimizing water content can suppress this side reaction.

-

Choice of Base: The nature and strength of the base can influence the rate of protodeboronation. Weaker bases may be beneficial in some cases.

-

Reaction Time and Temperature: Minimizing both can reduce the extent of protodeboronation. The use of highly active catalyst systems that allow for lower temperatures and shorter reaction times is advantageous.[3]

Applications in Drug Discovery and Materials Science: A Case Study

The 2-fluorobiphenyl moiety is a privileged scaffold in medicinal chemistry. The fluorine atom can act as a hydrogen bond acceptor and its substitution can block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.

Case Study: Synthesis of a Key Intermediate for a Biologically Active Compound

The synthesis of certain kinase inhibitors often involves the construction of a substituted biaryl core. For example, the coupling of a complex heterocyclic halide with 2-fluorophenylboronic acid pinacol ester can be a key step in the synthesis of a potent and selective inhibitor. The presence of the ortho-fluoro group in the final compound may be crucial for its binding affinity to the target protein and for its overall drug-like properties.

Table 2: Reactivity Comparison of Ortho-Substituted Phenylboronic Acids

| Ortho Substituent | Relative Reactivity (Qualitative) | Key Considerations |

| -F | High | Favorable electronic effects often outweigh moderate steric hindrance.[3] |

| -Cl, -Br | Moderate to High | Larger steric bulk compared to fluorine can be more challenging. |

| -CH₃ | Moderate | Steric hindrance is a primary factor; requires effective catalyst systems. |

| -OCH₃ | Moderate to Low | Can be challenging due to both steric hindrance and potential coordination to the metal center. |

Note: Relative reactivity is highly dependent on the specific reaction conditions, including the coupling partner, catalyst, ligand, base, and solvent.

Conclusion and Future Outlook

Ortho-fluoro-substituted phenylboronic acid pinacol esters are highly valuable and versatile building blocks in modern organic synthesis. Their unique reactivity profile, driven by the electronic influence of the fluorine atom, makes them particularly effective in Suzuki-Miyaura cross-coupling reactions for the construction of 2-fluorobiaryl structures. While challenges such as protodeboronation must be managed, the judicious selection of reaction conditions, particularly the use of highly active palladium catalysts with bulky, electron-rich ligands, enables their efficient use. As the demand for structurally complex and finely tuned molecules in drug discovery and materials science continues to grow, the strategic application of these fluorinated reagents is poised to play an increasingly important role in enabling innovation.

References

-

Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(8), 496-503. Available at: [Link]

- Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]

- Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029-3070.

- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366.

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Journal of the American Chemical Society, 132(40), 14073–14075. Available at: [Link]

-

Supporting Information for "A Palladium-Catalysed, Asymmetric [4+2] Annulation of o-Alkynyl-Substituted Phenyl Boronic Esters". (2015). The Royal Society of Chemistry. Available at: [Link]

- Miyaura, N., Yamada, K., & Suzuki, A. (1981). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 22(36), 3437-3440.

- Al-Amin, M., & Beletskaya, I. P. (2012). Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Halides with a Library of Boronic Acids and Esters. Synthesis, 44(15), 2349-2357.

-

Lloyd-Jones, G. C., & Ball, L. T. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(35), 14454–14467. Available at: [Link]

- Cox, P. A., Reid, M., & Leach, A. G. (2017). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry, 82(18), 9576-9582.

- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

- Thomas, A. A., & Janda, K. D. (2004). The Suzuki, Stille, and Heck reactions: a new class of powerful, transition metal-catalyzed C-C bond-forming reactions. Chemical Society Reviews, 33(8), 547-556.

- Aggarwal, V. K., & O'Brien, C. J. (2002). Synthesis of boronic esters. Organic & Biomolecular Chemistry, 1(1), 1-11.

- Anderson, K. W., & Buchwald, S. L. (2005). General catalysts for the Suzuki-Miyaura and Sonogashira coupling reactions of aryl chlorides and for the coupling of challenging substrate combinations.

-

Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508-7510. Available at: [Link]

- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-alkyl Suzuki-Miyaura cross-coupling reaction: development, mechanistic study, and applications in natural product synthesis.

- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.

- Gillis, E. P., Eastman, K. J., & Burke, M. D. (2007). A simple, broadly applicable protocol for the conversion of arylboronic acids into potassium aryltrifluoroborates. Journal of the American Chemical Society, 129(5), 1424-1425.

- Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1461-1473.

- Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and mechanistic analysis. Journal of the American Chemical Society, 127(13), 4685-4696.

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

Sources

- 1. CN103601749A - Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 2. Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction | IDEALS [ideals.illinois.edu]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. tcichemicals.com [tcichemicals.com]

- 6. rsc.org [rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. preprints.org [preprints.org]

- 9. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

Fluorinated Phenylboronic Acids: A Technical Guide to Synthesis, Stability, and Application

Executive Summary

This technical guide analyzes the physicochemical distinctiveness, synthetic evolution, and stability challenges of fluorinated phenylboronic acids (F-PBAs). Unlike their non-fluorinated counterparts, F-PBAs exhibit heightened Lewis acidity and unique bio-orthogonal reactivity, making them indispensable in carbohydrate sensing, bioconjugation, and Suzuki-Miyaura cross-coupling. However, the very electronic properties that enhance their utility also accelerate their decomposition via protodeboronation. This guide provides actionable protocols for synthesis and stabilization, grounded in mechanistic causality.

Historical Genesis & Evolution

While Edward Frankland first synthesized phenylboronic acid in 1860, the fluorinated derivatives did not emerge until the "Fluorine Renaissance" of the mid-20th century.

-

1960s (The Discovery): The field was ignited by the work of Massey, Park, and Cohen, who synthesized pentafluorophenylboronic acid (

) in 1964. This molecule was pivotal; it demonstrated that the electron-withdrawing nature of fluorine could drastically alter the Lewis acidity of the boron center without destroying the C-B bond. -

1980s-1990s (The Coupling Era): With the advent of the Suzuki-Miyaura reaction, F-PBAs became critical building blocks for synthesizing fluorinated biaryls—scaffolds now ubiquitous in blockbuster drugs (e.g., Lipitor, Januvia).

-

2000s-Present (The Sensing Era): The focus shifted to the reversible covalent interactions of F-PBAs. Researchers exploited the lowered pKa of F-PBAs to create non-enzymatic glucose sensors capable of operating at physiological pH (7.4).

The "Fluorine Effect": Physicochemical Properties

The utility of F-PBAs is dictated by the interplay between Lewis acidity and pKa .

Electronic Modulation

Fluorine is the most electronegative element (

-

Lewis Acidity: The boron atom becomes more electron-deficient, increasing its affinity for nucleophiles (e.g., diols, peroxides).

-

pKa Shift: The

of a boronic acid refers to the ionization of the tetrahedral boronate complex (

Comparative Data

The following table illustrates the impact of fluorine substitution patterns on acidity. Note the drastic drop in pKa for the tetrafluoro- derivative, making it a superior sensor at neutral pH.

| Compound | Structure | pKa (approx.)[1][2][3] | Electronic Effect |

| Phenylboronic Acid (PBA) | ~8.8 | Baseline Reference | |

| 4-Fluorophenylboronic acid | ~8.7 | Weak Inductive ( | |

| 3,5-Difluorophenylboronic acid | ~7.4 | Strong Inductive (Meta position avoids | |

| Pentafluorophenylboronic acid | ~6.0 | Maximal Electron Withdrawal | |

| 2,4-Difluorophenylboronic acid | ~7.8 | Ortho-F facilitates Lewis acidity but increases steric strain |

Synthetic Methodologies

Synthesis of F-PBAs requires navigating the "instability valley" where the C-B bond is formed but must be protected from immediate hydrolysis or protodeboronation.

Visualization: Synthetic Pathways

Figure 1: Dual pathways for F-PBA synthesis. Route A is classical; Route B is preferred for late-stage functionalization.

Protocol 1: Cryogenic Lithium-Halogen Exchange (Classical)

Applicability: Best for simple fluorinated aryl bromides/iodides. Causality: Low temperature (-78°C) is strictly required to prevent benzyne formation, which is rapid for ortho-fluorinated lithio-species.

-

Setup: Flame-dry a 3-neck round-bottom flask under Argon. Add Fluorinated Aryl Bromide (1.0 equiv) and anhydrous THF (0.2 M) .

-

Cooling: Submerge in a dry ice/acetone bath (-78°C). Allow 15 mins for equilibration.

-

Exchange: Add n-BuLi (1.1 equiv, 2.5M in hexanes) dropwise over 20 mins.

-

Self-Validation: The solution often turns yellow/orange. If it turns black/brown, temperature control failed (decomposition).

-

-

Trapping: Stir for 30 mins, then add Triisopropyl borate (1.2 equiv) rapidly.

-

Why: Rapid addition overwhelms the lithio-species, preventing double-addition (formation of borinic acids).

-

-

Warming: Allow to warm to room temperature (RT) over 2 hours.

-

Hydrolysis: Quench with 1M HCl until pH < 3. Stir for 1 hour to cleave the isopropoxy groups.

-

Purification: Extract with EtOAc, wash with brine, and recrystallize from water/acetonitrile.

Protocol 2: Iridium-Catalyzed C-H Borylation (Modern)

Applicability: Best for polyfluorinated arenes (e.g., 1,3-difluorobenzene). Causality: The acidity of C-H bonds ortho to fluorine atoms directs the Iridium catalyst specifically to that position (Steric/Electronic direction).

-

Catalyst Prep: In a glovebox, mix [Ir(COD)(OMe)]2 (1.5 mol%) and dtbpy (3 mol%) in hexane. Solution turns dark brown (active species).

-

Reaction: Add Bis(pinacolato)diboron (

, 0.5 equiv) and the Fluorinated Arene (1.0 equiv) . -

Heating: Seal and heat to 80°C for 4-16 hours.

-

Workup: Evaporate volatiles. The product is the Pinacol Ester.

-

Deprotection (Optional): Oxidative cleavage using NaIO4/NH4OAc is preferred over HCl for sensitive F-PBAs to generate the free acid.

Stability & Challenges: Protodeboronation

The "Achilles' Heel" of F-PBAs is Protodeboronation —the cleavage of the C-B bond by water/base.

Mechanism: Unlike simple phenylboronic acids, F-PBAs (especially 2,6-difluoro derivatives) are highly susceptible to this pathway at physiological pH. The electron-withdrawing fluorine atoms stabilize the developing negative charge on the aromatic ring during the transition state (ipso-protonation).

Visualization: Protodeboronation Mechanism

Figure 2: The base-catalyzed decomposition pathway. Ortho-fluorine substituents dramatically accelerate the step from Boronate Anion to Transition State.

Mitigation Strategy:

To store or use unstable F-PBAs, convert them into MIDA boronates or Potassium Trifluoroborates (

Applications in Drug Discovery & Sensing[4]

Reversible Covalent Bonding (Carbohydrate Sensing)

F-PBAs are the gold standard for non-enzymatic glucose monitoring.

-

Mechanism: Glucose contains cis-1,2-diols. These diols condense with the tetrahedral boronate anion (

) to form a cyclic ester. -

The Fluorine Advantage: Binding only occurs effectively with the anionic form.

-

PBA (pKa 8.8) is mostly neutral at pH 7.4

Low Binding. -

3-Fluoro-PBA (pKa ~7.8) has a significant anionic fraction at pH 7.4

High Binding.

-

-

Readout: This binding event is coupled to a fluorescence change (via Photoinduced Electron Transfer - PET) or a hydrogel volume change (Donnan potential), enabling continuous glucose monitoring (CGM) devices.

Protease Inhibition

F-PBAs act as "warheads" in proteasome inhibitors (analogs of Bortezomib). The boron atom forms a reversible covalent bond with the catalytic Serine or Threonine hydroxyl group in the enzyme active site. Fluorination tunes the electrophilicity of the boron, optimizing the

References

-

Discovery of Pentafluorophenylboronic Acid: Massey, A. G., Park, A. J. (1964). Perfluorophenyl derivatives of the elements: I. Tris(pentafluorophenyl)boron. Journal of Organometallic Chemistry. Link

-

pKa Modulation & Sensing: Springsteen, G., Wang, B. (2002). A detailed examination of boronic acid-diol complexation. Tetrahedron. Link

-

Protodeboronation Mechanism: Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society. Link

-

Iridium-Catalyzed Borylation: Ishiyama, T., Miyaura, N. (2010). Iridium-Catalyzed C-H Borylation of Arenes and Heteroarenes. Chemical Reviews. Link

-

Fluorinated Boronic Acids in Materials: Nishiyabu, R., et al. (2011). Boronic acid building blocks: tools for self-assembly. Chemical Communications.[4] Link

Sources

Technical Guide: Molecular Structure & Utility of 3-Fluoro-2-methylphenylboronic Acid Pinacol Ester

[1][2]

Part 1: Executive Summary & Molecular Architecture[1][2]

Introduction

3-Fluoro-2-methylphenylboronic acid pinacol ester is a specialized organoboron intermediate used extensively in the synthesis of complex pharmaceutical ingredients (APIs).[1][2] Unlike simple phenylboronates, this molecule incorporates a specific 1,2,3-trisubstitution pattern that serves two critical functions in drug design:

-

Metabolic Blocking: The ortho-methyl and meta-fluoro groups protect the aromatic ring from oxidative metabolism (Cytochrome P450) at the most vulnerable positions.[1][2]

-

Conformational Control: The steric bulk of the ortho-methyl group forces the aromatic ring to twist out of planarity when coupled to other systems, often improving selectivity for protein binding pockets.[2]

Molecular Anatomy & Electronic Properties

The molecule consists of a benzene core substituted at positions 1, 2, and 3.[2]

| Feature | Specification | Functional Impact |

| Formula | C₁₃H₁₈BFO₂ | Lipophilic precursor for Suzuki-Miyaura coupling.[1][2] |

| Molecular Weight | 236.09 g/mol | Ideal fragment size (<300 Da) for fragment-based drug discovery.[1][2] |

| Boronate Ester | Pinacol (Bpin) | Provides hydrolytic stability superior to free boronic acids; facilitates purification on silica. |

| 2-Methyl Group | Steric Bulk | Critical: Increases the energy barrier for rotation (atropisomerism potential) and slows transmetallation rates slightly compared to unhindered analogs. |

| 3-Fluoro Group | Electronic Modulation | Induces a dipole moment; withdraws electron density via induction ( |

Structural Logic Diagram

The following diagram illustrates the electronic and steric vectors defining the molecule's reactivity.[2]

Caption: Structural logic of 3-Fluoro-2-methylphenylboronic acid pinacol ester, highlighting the interplay between steric bulk (Pos 2) and reactivity (Pos 1).

Part 2: Synthesis & Manufacturing[1][2][3]

Primary Synthesis Route: Miyaura Borylation

The most reliable industrial route involves the palladium-catalyzed borylation of 1-bromo-3-fluoro-2-methylbenzene .[1][2] This method avoids the use of cryogenic lithiation (n-BuLi), which is incompatible with certain functional groups and difficult to scale.[1][2]

Reaction Scheme:

Step-by-Step Protocol (Self-Validating)

Note: This protocol assumes a 10 mmol scale.

-

Setup: In a dry 100 mL Schlenk flask, charge:

-

Solvent & Degassing: Add anhydrous 1,4-dioxane (30 mL). Sparge with nitrogen for 15 minutes. Validation: Solution should turn from dark orange to black upon heating.[1][2]

-

Reaction: Heat to 90°C for 4–6 hours.

-

Workup: Cool to RT. Filter through a pad of Celite to remove inorganic salts and Palladium black.[1][2] Rinse with EtOAc.[1][2]

-

Purification: Concentrate filtrate. Purify via flash column chromatography (0-10% EtOAc in Hexanes).

Impurity Profile & QC

| Impurity | Origin | Detection (HPLC) | Mitigation |

| Protodeboronated Arene | Hydrolysis of C-B bond | RT < Product | Use anhydrous conditions; avoid prolonged heating.[1][2] |

| Homocoupling Dimer | Pd-catalyzed Ar-Ar coupling | RT > Product | Minimize catalyst loading; ensure O₂ exclusion.[1][2] |

| Residual Bromide | Incomplete conversion | RT ~ SM | Extend reaction time or add 0.5 equiv B₂pin₂. |

Part 3: Reactivity & Applications in Drug Design[2]

The "Ortho-Effect" in Suzuki Couplings

The 2-methyl group exerts significant steric pressure on the boron center.[1][2] In Suzuki-Miyaura couplings, this has two consequences:

-

Slower Transmetallation: The transfer of the aryl group from Boron to Palladium is the rate-determining step.[1][2] Standard bases (Na₂CO₃) may be too weak.[1][2]

-

Protocol Adjustment: Use stronger bases (K₃PO₄ or NaOH) and higher temperatures (100°C+) or specialized phosphine ligands (e.g., SPhos, XPhos) designed to facilitate transmetallation of hindered substrates.[1][2]

Workflow: Suzuki Coupling Optimization

The following diagram outlines the decision tree for coupling this hindered boronate.

Caption: Optimization workflow for coupling sterically hindered ortho-substituted boronates.

Application Case Studies

-

Kinase Inhibitors: The 3-fluoro-2-methylphenyl moiety is a bioisostere for 2,3-dichlorophenyl groups often found in p38 MAP kinase inhibitors.[1][2] The fluorine atom mimics the electronic withdrawal of chlorine but with a smaller steric footprint and improved metabolic stability.[2]

-

Atropisomerism: In biaryl systems, the 2-methyl group can lock the conformation relative to the other ring.[1][2] If the rotational barrier exceeds 20 kcal/mol, the drug may exist as separable atropisomers, requiring chiral separation and individual testing.[2]

Part 4: Analytical Characterization

To validate the integrity of 3-Fluoro-2-methylphenylboronic acid pinacol ester, use the following expected spectral data derived from substituent additive principles:

-

¹H NMR (400 MHz, CDCl₃):

-

¹⁹F NMR:

-

Stability Check:

References

-

Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][2][6] Chemical Reviews, 95(7), 2457–2483.[1][2] Link[1][2]

-

Chow, W. K., et al. (2010).[1][2] Palladium-Catalyzed Borylation of Aryl Mesylates and Tosylates.[1][2] Journal of Organic Chemistry.[1][2] Link[1][2]

-

PubChem Compound Summary. (2023). 3-Fluoro-2-methylphenylboronic acid pinacol ester (CID 2783191).[1][2] National Center for Biotechnology Information.[1][2] Link

-

Meanwell, N. A. (2018).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[2] Journal of Medicinal Chemistry.[1][2][7] Link[1][2]

-

Billingsley, K., & Buchwald, S. L. (2008).[1][2] Ligands for Palladium-Catalyzed Suzuki-Miyaura Coupling Processes: The Application of Dialkylbiarylphosphines. Angewandte Chemie International Edition.[1][2] Link[1][2]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Fluoro-2-methylphenylboronic Acid | C7H8BFO2 | CID 2783191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. nbinno.com [nbinno.com]

- 7. baranlab.org [baranlab.org]

Technical Guide: Solubility Profile & Solvent Selection for 3-Fluoro-2-methylphenylboronic Acid Pinacol Ester

Executive Summary

This technical guide provides a comprehensive solubility analysis of 3-Fluoro-2-methylphenylboronic acid pinacol ester (CAS: 1417301-66-6). As a lipophilic boronate intermediate critical for Suzuki-Miyaura cross-coupling reactions, its solubility profile dictates the efficiency of reaction kinetics, work-up yields, and purification strategies.

Unlike its parent boronic acid, the pinacol ester derivative typically exists as a viscous oil or low-melting solid at room temperature, exhibiting high lipophilicity. This guide moves beyond basic "soluble/insoluble" binary classifications to explore miscibility, solvent compatibility for catalysis, and self-validating protocols for handling this reagent in drug discovery workflows.

Physicochemical Profile & Structural Logic

To predict solubility behavior without exhaustive empirical testing, we must analyze the molecule's structural determinants.

Structural Analysis[1]

-

Pinacol Moiety: The bulky, non-polar tetramethyldioxaborolane ring masks the Lewis-acidic boron center, significantly reducing hydrogen bond donating capability compared to the free boronic acid. This is the primary driver for its high solubility in non-polar organic solvents.

-

Fluoro- & Methyl- Substituents:

-

3-Fluoro: Increases polarity slightly but enhances metabolic stability and lipophilicity (

increase). -

2-Methyl: Provides steric bulk near the boron center, potentially retarding hydrolysis but increasing solubility in hydrocarbons like toluene.

-

Physical State Implications

Search data and structural analogs indicate this compound is likely a liquid or low-melting solid (approx. MP < 60°C).

-

Implication: In many organic solvents, the phenomenon is miscibility rather than solubility.

-

Risk: In non-solvents (e.g., water), it will form a distinct oily phase (oiling out) rather than a precipitate, complicating filtration.

Solubility Landscape

The following data summarizes the expected solubility behavior based on the "like-dissolves-like" principle and empirical data for arylboronic pinacol esters.

Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility/Miscibility | Operational Notes |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (Miscible) | Ideal for extraction and transferring the reagent. High density helps in phase separation from water. |

| Ethers | THF, 1,4-Dioxane, MTBE | Excellent (Miscible) | Preferred reaction solvents. Dioxane is standard for high-temp Suzuki couplings. |

| Polar Aprotic | DMF, DMSO, DMAc | High | Used for reactions requiring high temperatures or inorganic base solubility. |

| Aromatics | Toluene, Xylene | High | Excellent for azeotropic drying; often used in scale-up Suzuki reactions. |

| Aliphatics | Hexanes, Pentane, Heptane | Moderate to High | Critical: Unlike free boronic acids, pinacol esters are often soluble in hexanes. Use chilled hexanes to attempt crystallization. |

| Protic | Methanol, Ethanol, Isopropanol | Moderate | Caution: Prolonged storage in alcohols can lead to transesterification (exchange of pinacol for alkoxy groups). |

| Aqueous | Water, Brine | Insoluble | Forms a biphasic system. Hydrolysis to boronic acid is slow but possible at high pH. |

Experimental Protocols

Protocol A: Rapid Solubility Screening (Visual)

Use this self-validating protocol to verify solvent suitability before scale-up.

-

Preparation: Place 50 mg of the ester into a clear 4 mL vial.

-

Addition: Add 0.5 mL of the target solvent (Target Concentration: 100 mg/mL).

-

Observation:

-

Thermal Stress: If insoluble, heat to 40°C.

-

Validation: If it dissolves upon heating but oils out upon cooling, the solvent is a candidate for liquid-liquid extraction, not recrystallization.

-

Protocol B: Purification via Silica Gel Chromatography

Since the compound is likely an oil, recrystallization is difficult. Chromatography is the standard purification method.

-

Stationary Phase: Silica Gel (SiO2), 40-63 µm.

-

Mobile Phase: Hexanes : Ethyl Acetate (Gradient).

-

Start: 100% Hexanes (Elutes non-polar impurities).

-

Ramp: 0% → 10% EtOAc (The pinacol ester typically elutes early due to low polarity).

-

-

Detection: TLC (UV 254 nm) or KMnO4 stain (Boronates often stain weakly; UV is preferred for the aryl ring).

Reaction Engineering: Suzuki-Miyaura Context

The choice of solvent directly impacts the catalytic cycle (Transmetalation step).

Recommended Solvent Systems

-

1,4-Dioxane / Water (4:1):

-

Why: Dioxane solubilizes the pinacol ester and catalyst; water solubilizes the inorganic base (K2CO3 or K3PO4). The mixture becomes homogeneous at 80-100°C.

-

-

THF / Water (9:1):

-

Why: Lower boiling point (66°C), suitable for thermally sensitive substrates.

-

-

Toluene / Water (biphasic):

-

Why: Requires a Phase Transfer Catalyst (e.g., TBAB) but allows easy separation of the organic layer containing the product.

-

Visualization: Solvent Selection Workflow

Figure 1: Decision tree for solvent selection based on experimental intent. Note the critical warning against alcoholic solvents for storage.

Troubleshooting & Stability

De-borylation (Protodeboronation)

-

Mechanism: In the presence of water and high heat, the C-B bond can cleave, replacing the boron group with a proton.

-

Solvent Mitigation: If yield is low in Dioxane/Water, switch to Anhydrous DMF or Toluene and use an anhydrous base (e.g., CsF or K3PO4) to minimize water concentration.

Hydrolysis

-

Issue: Pinacol esters are stable, but can slowly hydrolyze to the free boronic acid in acidic aqueous media.

-

Detection: TLC will show a new, much more polar spot (the free acid) near the baseline (in Hex/EtOAc systems).

-

Correction: If hydrolysis occurs, the crude mixture can often be "re-esterified" by stirring with fresh pinacol and MgSO4 in DCM.

References

-

PubChem. (n.d.). Compound Summary: Boronic acid, B-(3-fluoro-2-methylphenyl)-, glycol esters. National Library of Medicine. Retrieved from [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.).[5] Suzuki Coupling.[1][6][7] Retrieved from [Link]

-

Boron Molecular. (n.d.). Product List: Fluoro Phenyl Boronic Acid Pinacol Esters. Retrieved from [Link]

Sources

- 1. 2-Fluoro-4-methylphenylboronic acid pinacol ester [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Yoneda Labs [yonedalabs.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Suzuki Coupling [organic-chemistry.org]

Methodological & Application

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 3-Fluoro-2-methylphenylboronic Acid Pinacol Ester

Abstract

This application note details the optimized protocols for the palladium-catalyzed cross-coupling of 3-Fluoro-2-methylphenylboronic acid pinacol ester (CAS: 1417301-66-6). This substrate presents a dual challenge: significant steric hindrance at the ortho-position (2-methyl) and electronic deactivation/instability induced by the meta-fluorine substituent. Standard protocols using tetrakis(triphenylphosphine)palladium(0) often result in stalled conversion or competitive protodeboronation. This guide provides a tiered approach, utilizing Buchwald-type precatalysts to overcome the transmetalation energy barrier, ensuring high yields in drug discovery and process chemistry workflows.

Strategic Analysis: The "Ortho-Effect" & Fluorine Instability

To successfully couple this substrate, one must understand the failure modes of standard conditions:

-

Transmetalation Barrier (Sterics): The 2-methyl group creates significant steric clash during the approach of the boronate to the oxidative addition complex (Ar-Pd-X). This slows down transmetalation, making it the rate-determining step (RDS).

-

Protodeboronation (Electronics): The 3-fluoro substituent is electron-withdrawing. While this typically activates the ring for nucleophilic attack, in boronic species, it increases the acidity of the boron center. Under basic conditions, this accelerates protodeboronation (C-B bond cleavage replaced by C-H), leading to the formation of 3-fluorotoluene as a dead-end byproduct.

The Solution: We must employ electron-rich, bulky phosphine ligands (Dialkylbiaryl phosphines) that facilitate oxidative addition and create a spacious pocket for the hindered transmetalation to occur.

Critical Materials & Reagent Selection

| Component | Recommendation | Rationale |

| Substrate | 3-Fluoro-2-methylphenylboronic acid pinacol ester | Pinacol esters are more stable than free acids but react slower. They require hydrolysis in situ to the active boronic acid species. |

| Catalyst (Primary) | XPhos Pd G2 or SPhos Pd G2 | These "Precatalysts" generate the active Pd(0) species immediately upon activation. SPhos and XPhos are the "gold standard" for ortho-substituted couplings. |

| Catalyst (Alternative) | Pd(dppf)Cl₂ · DCM | A robust, cheaper alternative for less hindered coupling partners (e.g., aryl bromides). |

| Base | K₃PO₄ (Tribasic Potassium Phosphate) | Provides the necessary basicity for activation without being as harsh as hydroxides, reducing protodeboronation rates. |

| Solvent System | 1,4-Dioxane / Water (4:1) | Water is mandatory to hydrolyze the pinacol ester to the active boronic acid species required for the transmetalation cycle. |

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical "Transmetalation Bottleneck" specific to this substrate.

Figure 1: Catalytic cycle highlighting the competition between the sterically hindered transmetalation step and the protodeboronation side reaction.

Experimental Protocols

Protocol A: High-Performance (Recommended for Aryl Chlorides/Hindered Partners)

Use this protocol for valuable substrates or when coupling with Aryl Chlorides.

Reagents:

-

Aryl Halide (1.0 equiv)

-

3-Fluoro-2-methylphenylboronic acid pinacol ester (1.2 – 1.5 equiv)

-

XPhos Pd G2 (0.02 – 0.05 equiv / 2-5 mol%)

-

K₃PO₄ (3.0 equiv)

-

Solvent: 1,4-Dioxane/H₂O (4:1 ratio), degassed.

Procedure:

-

Setup: Charge a reaction vial with the Aryl Halide, Boronic Ester, K₃PO₄, and XPhos Pd G2.

-

Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

-

Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

-

Reaction: Heat the block to 80°C - 100°C with vigorous stirring (1000 rpm).

-

Note: Vigorous stirring is crucial for the biphasic system.

-

-

Monitoring: Check LCMS at 2 hours. If the boronic ester is consumed but the halide remains, add 0.5 equiv more boronic ester.

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Standard Conditions (For Aryl Bromides/Iodides)

Use this protocol for initial screening or scale-up with reactive partners.

Reagents:

-

Aryl Bromide (1.0 equiv)

-

Boronic Ester (1.2 equiv)

-

Pd(dppf)Cl₂ · DCM (0.05 equiv / 5 mol%)

-

K₂CO₃ (2.0 equiv)

-

Solvent: DMF/H₂O (9:1) or Toluene/EtOH/H₂O (4:1:1).

Procedure:

-

Combine all solids in the flask.

-

Evacuate and backfill with Nitrogen (3x).

-

Add solvents.

-

Heat to 90°C for 4-16 hours.

-

Caution: If the reaction turns black (Pd black precipitation) early, conversion will stop. Switch to Protocol A.

Troubleshooting & Optimization Logic

The following decision tree provides a self-validating workflow for optimizing low yields.

Figure 2: Troubleshooting decision tree based on crude reaction analysis.

Key Optimization Notes:

-

Protodeboronation Control: If you observe the mass of 3-fluorotoluene (MW ~110) or simply the loss of the boronic ester without product formation, the base is likely too strong or the water concentration too high.

-

Fix: Switch to anhydrous conditions using CsF (2.0 equiv) in dry Dioxane at 100°C.

-

-

Pinacol Removal: Pinacol boronic esters often leave pinacol residues that are hard to remove.

-

Fix: Wash the organic layer with saturated aqueous NH₄Cl followed by a wash with 5% aqueous NaOH (rapidly) to solubilize pinacol derivatives.

-

Safety & Handling

-

Hazard Identification: 3-Fluoro-2-methylphenylboronic acid pinacol ester is generally considered an irritant (Skin Irrit. 2, Eye Irrit. 2).

-

Palladium: All Pd residues should be treated as heavy metal waste. Scavenge Pd from the final product using SiliaMetS® Thiol or charcoal filtration to meet pharmaceutical purity standards (<10 ppm).

-

Solvents: 1,4-Dioxane is a suspected carcinogen and forms peroxides. Test for peroxides before use and handle in a fume hood.

References

-

Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

-

Sigma-Aldrich. "Product Specification: 3-Fluoro-2-methylphenylboronic acid pinacol ester." Merck KGaA.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 2014. (Detailed discussion on protodeboronation mechanisms).

-

Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Recent Literature."

Application Note: Catalyst Selection for Cross-Coupling with 3-Fluoro-2-methylphenylboronic Acid Pinacol Ester

Executive Summary

The coupling of 3-Fluoro-2-methylphenylboronic acid pinacol ester presents a dual challenge in medicinal chemistry: steric hindrance (ortho-methyl) and electronic deactivation (meta-fluorine). Standard protocols utilizing Pd(PPh₃)₄ or Pd(dppf)Cl₂ frequently result in low conversion or competitive protodeboronation.

This guide outlines a high-fidelity catalyst selection strategy focusing on Dialkylbiaryl Phosphine (Buchwald) and NHC-Palladium (PEPPSI) architectures. These systems are engineered to overcome the high energy barrier of transmetallation inherent to ortho-substituted boronates.

Mechanistic Analysis & Challenge Definition

The Substrate Profile

-

Steric Barrier (The "Ortho Effect"): The 2-methyl group creates significant steric pressure around the boron center. In the catalytic cycle, this steric bulk severely retards the transmetallation step, which is often the rate-determining step (RDS) for hindered substrates.

-

Electronic Effect: The 3-fluoro substituent exerts an inductive withdrawing effect (

). While less deactivating than a 2-fluoro group, it decreases the nucleophilicity of the aryl ring, making the carbon-boron bond more susceptible to hydrolytic cleavage (protodeboronation) before coupling occurs. -

Pinacol Ester Stability: Pinacol esters are kinetically slower to transmetallate than free boronic acids. They typically require in situ hydrolysis (via water/base) to the active boronate species.

The Catalytic Cycle & Bottlenecks

The diagram below illustrates the specific bottlenecks for this substrate. Note the critical "Stall Point" at transmetallation.

Figure 1: Catalytic cycle highlighting the transmetallation bottleneck caused by the ortho-methyl group.

Catalyst Selection Strategy

To bypass the transmetallation stall, we must select ligands that create a highly active, mono-ligated Pd(0) species with specific spatial properties.

Primary Recommendation: Buchwald G4 Precatalysts

Ligand: XPhos or SPhos Precatalyst Form: XPhos Pd G4 (CAS: 1599466-81-5)

-

Why: These dialkylbiaryl phosphines possess a secondary interaction between the palladium and the ipso-carbon of the lower biaryl ring. This geometry forces the formation of a mono-ligated [L-Pd] species, which is electron-rich (facilitating oxidative addition) and spatially open (accommodating the bulky 2-methyl boronate during transmetallation).

-

G4 Advantage: The Generation 4 precatalyst activates at room temperature using a methyl-activation mechanism, preventing the induction period associated with Pd(dba)₂ and reducing homocoupling risks.

Secondary Recommendation: NHC-Palladium

Catalyst: Pd-PEPPSI-IPent (CAS: 1158652-41-5) Alternative: Pd-PEPPSI-IPr[1]

-

Why: For "tetra-ortho" substituted cases or if XPhos fails, PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes are superior. The "IPent" variant (Isopentyl) provides a "flexible bulk" that wraps around the metal center, stabilizing the intermediate while allowing the bulky substrate to approach.

Optimization & Decision Matrix

Do not blindly screen. Follow this logic flow to select conditions based on your coupling partner (electrophile).

Figure 2: Logic flow for selecting reaction conditions based on the electrophilic coupling partner.

Experimental Protocols

Protocol A: The "Gold Standard" (XPhos Pd G4)

Recommended for initial screening and scale-up.

Reagents:

-

Aryl Halide (1.0 equiv)

-

3-Fluoro-2-methylphenylboronic acid pinacol ester (1.2 - 1.5 equiv)

-

Catalyst: XPhos Pd G4 (0.02 - 0.05 equiv / 2-5 mol%)

-

Base: K₃PO₄ (3.0 equiv, 0.5 M in H₂O)

-

Solvent: 1,4-Dioxane (degassed)

Procedure:

-

Charge Solids: In a reaction vial equipped with a stir bar, add the Aryl Halide, Boronate Ester, and XPhos Pd G4.

-

Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes. (Oxygen is the enemy of active Pd-Hydride species).

-

Solvent Addition: Add degassed 1,4-Dioxane via syringe.

-

Base Addition: Add the aqueous K₃PO₄ solution. Note: A biphasic mixture helps regulate the concentration of active boronate, reducing protodeboronation.

-

Reaction: Heat to 80°C for 2–12 hours. Monitor by LCMS.

-

Workup: Cool to RT. Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

Protocol B: The "Heavy Duty" (Pd-PEPPSI-IPent)

Use when Protocol A fails due to extreme steric crowding (e.g., coupling to another ortho-substituted ring).

Reagents:

-

Aryl Halide (1.0 equiv)

-

Boronate Ester (1.5 equiv)

-

Catalyst: Pd-PEPPSI-IPent (2 mol%)[1]

-

Base: KOH (3.0 equiv) or KOtBu (for anhydrous conditions)

-

Solvent: Toluene (or Dioxane)

Procedure:

-

Charge Solids: Add Aryl Halide, Boronate, Pd-PEPPSI-IPent, and solid KOH to the vial.

-

Purge: Evacuate and backfill with Argon (3x).

-

Solvent: Add degassed Toluene.

-

Reaction: Heat to 60–80°C . PEPPSI catalysts are robust but often require heat to initiate the cycle efficiently with pinacol esters.

-

Note: If conversion is slow, add 5% v/v water to facilitate boronate hydrolysis.

Troubleshooting & Data Analysis

| Observation | Root Cause | Corrective Action |

| Product < 10%, SM Remaining | Catalyst Deactivation or Induction Failure | Switch to G4 Precatalyst . Ensure rigorous degassing (O₂ kills active Pd). |

| Protodeboronation (Ar-H observed) | Hydrolysis faster than Transmetallation | 1. Reduce Temp (60°C). 2. Use anhydrous base (Cs₂CO₃) + trace water. 3. Increase Boronate to 2.0 equiv. |

| Homocoupling (Ar-Ar) | Oxidation of Boronate | 1. Degass solvents more thoroughly. 2. Avoid Pd(dba)₂ (dba can promote homocoupling). |

| Black Precipitate (Pd Black) | Ligand dissociation | Ligand is too labile. Switch from SPhos to XPhos (more stable) or PEPPSI-IPent . |

References

-

Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions with Buchwald-Type Ligands." Sigma-Aldrich Application Guide. Link

-

Organ, M. G., et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst."[1][2] Angewandte Chemie International Edition, 2010.[1] Link

-

Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions." Organic Chemistry Portal. Link

-

Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013. Link

-

Cox, P. A., et al. "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited." Journal of the American Chemical Society, 2017. Link

Sources

Application Note: A Guide to Copper-Catalyzed Cross-Coupling Reactions of 3-Fluoro-2-methylphenylboronic Acid Pinacol Ester

Prepared by: Senior Application Scientist, Gemini Division

Introduction: The Strategic Value of the 3-Fluoro-2-methylphenyl Moiety

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms and sterically-defined methyl groups into aromatic scaffolds is a cornerstone of molecular design. The 3-fluoro-2-methylphenyl group, in particular, offers a unique combination of electronic and steric properties. The fluorine atom can enhance metabolic stability, modulate pKa, and participate in favorable protein-ligand interactions, while the ortho-methyl group introduces conformational constraints that can improve binding selectivity.[1]

3-Fluoro-2-methylphenylboronic acid pinacol ester serves as a robust and versatile building block for introducing this valuable motif. The pinacol ester enhances the stability and handling of the boronic acid, making it less prone to dehydration and protodeboronation, thereby ensuring greater consistency in synthetic applications.[1] While palladium catalysis is the conventional choice for Suzuki-Miyaura reactions, copper-catalyzed cross-coupling reactions have emerged as a powerful, cost-effective, and often complementary alternative.[2][3] Copper catalysis offers distinct advantages, including milder reaction conditions and, notably, the ability to efficiently form carbon-heteroatom bonds, a transformation that can be challenging for palladium systems.[4][5]

This guide provides an in-depth exploration of key copper-catalyzed reactions involving 3-Fluoro-2-methylphenylboronic acid pinacol ester, focusing on the mechanistic rationale behind the protocols and offering practical guidance for researchers in synthetic and medicinal chemistry.

Copper-Catalyzed C-N Cross-Coupling: The Chan-Lam Reaction

The Chan-Lam reaction is a cornerstone of copper catalysis, enabling the formation of carbon-nitrogen bonds through the oxidative coupling of a boronic acid with an N-H containing compound.[4] This reaction is exceptionally valuable for synthesizing anilines, N-aryl heterocycles, amides, and other nitrogen-containing structures. A significant advantage over many palladium-catalyzed systems is that the Chan-Lam coupling can often be conducted at room temperature and open to the air, using molecular oxygen as the terminal oxidant.[5]

Mechanistic Rationale

The precise mechanism of the Chan-Lam reaction is the subject of ongoing study, but a generally accepted catalytic cycle provides a strong predictive framework. The cycle is believed to proceed through the following key steps:

-

Ligand Exchange/Coordination: The N-H or O-H nucleophile coordinates to the Cu(II) center, often displacing an acetate or other ligand.

-

Transmetalation: The arylboronic acid (or its activated 'ate' complex) transmetalates its aryl group to the copper center. This is a critical step where the B-C bond is exchanged for a Cu-C bond.

-

Reductive Elimination: The newly formed aryl copper species undergoes reductive elimination with the coordinated nucleophile, forming the desired C-N or C-O bond and a Cu(0) species.

-

Reoxidation: The resulting Cu(0) is reoxidized back to the active Cu(II) state by an oxidant, which is often atmospheric oxygen, to complete the catalytic cycle.

An alternative pathway involving a Cu(I)/Cu(III) cycle has also been proposed and is supported by spectroscopic studies in some systems.

Caption: Generalized Catalytic Cycle for the Chan-Lam C-N/C-O Coupling Reaction.

Protocol 1: N-Arylation of a Primary Aliphatic Amine